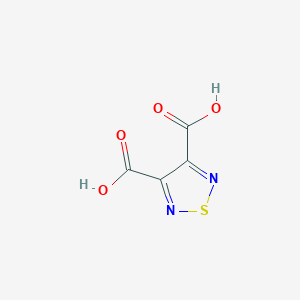![molecular formula C12H20O6 B1331463 4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol CAS No. 65556-81-2](/img/structure/B1331463.png)
4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol
Descripción general
Descripción
2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol is a complex carbohydrate obtained by methylation of D-chiro-inositol. This compound is known for its unique structure and diverse applications in scientific research.
Métodos De Preparación
The synthesis of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol involves the methylation of D-chiro-inositol. The reaction conditions typically include the use of methylating agents under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders. In industry, it is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing cellular signaling pathways, or altering metabolic processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol can be compared with other similar compounds such as 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole and 2,6-Dimethylbenzo[1,2-d:4,5-d’]bis[1,3]thiazole . These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of 2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d’]bis[1,3]dioxole-4,5-diol lies in its specific structure and the diverse range of applications it offers.
Propiedades
IUPAC Name |
4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-5(13)6(14)8-10(9(7)17-11)18-12(3,4)16-8/h5-10,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZGHZYIHMUHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961026 | |
| Record name | 2,2,7,7-Tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65556-81-2, 40617-60-5 | |
| Record name | NSC136028 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC133423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,7,7-Tetramethylhexahydro-2H,7H-benzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)


![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)




![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)
